2-Butyl-5,6-dihydro-4H-imidazo[4,5-d]pyridazin-4-one
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Overview
Description
2-Butyl-1H-imidazo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound that belongs to the imidazo-pyridazine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-1H-imidazo[4,5-d]pyridazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridazine with butyl isocyanate in the presence of a base, followed by cyclization to form the imidazo-pyridazinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-1H-imidazo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
2-Butyl-1H-imidazo[4,5-d]pyridazin-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Butyl-1H-imidazo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-1H-imidazo[4,5-b]pyridine
- Imidazo[1,2-a]pyrimidine
- Imidazo[4,5-b]pyridine
Uniqueness
2-Butyl-1H-imidazo[4,5-d]pyridazin-4(5H)-one is unique due to its specific substitution pattern and the presence of the butyl group, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potential .
Properties
CAS No. |
133052-00-3 |
---|---|
Molecular Formula |
C9H12N4O |
Molecular Weight |
192.22 g/mol |
IUPAC Name |
2-butyl-3,6-dihydroimidazo[4,5-d]pyridazin-7-one |
InChI |
InChI=1S/C9H12N4O/c1-2-3-4-7-11-6-5-10-13-9(14)8(6)12-7/h5H,2-4H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
CMRGQRKSRIRJDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(N1)C=NNC2=O |
Origin of Product |
United States |
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